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molecular formula C13H10BrCl B8717336 3-(Bromomethyl)-4-chloro-1,1'-biphenyl CAS No. 83169-80-6

3-(Bromomethyl)-4-chloro-1,1'-biphenyl

Cat. No. B8717336
M. Wt: 281.57 g/mol
InChI Key: BLGUFYHTNMWYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06762197B2

Procedure details

3.90 g (19.2 mmol) of 4-chloro-3-methylbiphenyl was dissolved in 100 ml of carbon tetrachloride and to this solution was added 632 mg (3.85 mmol) of 2,2′-azobisisobutylonitrile, and the mixture was stirred at room temperature for 15 minutes. To this solution was added 3.43 g (19.2 mmol) of N-bromosuccinimide, and the mixture was stirred for 3.5 hours while heating under reflux. To the reaction solution was further added 632 mg (3.85 mmol) of 2,2′-azobisisobutyronitrile and 300 mg (1.69 mmol) of N-bromosuccinimide, and the mixture was stirred for 2 hours under reflux with heating. The reaction mixture was filtrated, and the filtrate was concentrated. The residue was subjected to silica gel column chromatography (eluant: hexane) to obtain 4.69 g of 2-chloro-5-phenylbenzyl bromide in the form of colorless transparent oil.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
2,2′-azobisisobutylonitrile
Quantity
632 mg
Type
reactant
Reaction Step Two
Quantity
3.43 g
Type
reactant
Reaction Step Three
Quantity
632 mg
Type
reactant
Reaction Step Four
Quantity
300 mg
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][C:3]=1[CH3:14].[Br:15]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][C:3]=1[CH2:14][Br:15]

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C1=CC=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
2,2′-azobisisobutylonitrile
Quantity
632 mg
Type
reactant
Smiles
Step Three
Name
Quantity
3.43 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
Quantity
632 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Five
Name
Quantity
300 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
while heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
with heating
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(CBr)C=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.69 g
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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